(S)-2,3,3-Trimethylbutanoic acid
Overview
Description
(S)-2,3,3-Trimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkylation of Isobutene with 2-Butene
- Composite Ionic Liquid Catalysts : A study by Liu et al. (2008) explored using a composite ionic liquid as an acid catalyst for the liquid-phase alkylation of isobutane and 2-butene, producing trimethylpentane as the main product. This research highlighted the significant roles of composite anions in improving alkylate quality (Liu, Hu, Xu, & Su, 2008).
- Ionic Liquids as Catalysts : Another study by Bui et al. (2009) focused on using ionic liquids as catalysts for the alkylation of isobutane with 2-butene, aiming to achieve high content of the desired trimethylpentanes and a high research octane number (RON) (Bui, Korth, Aschauer, & Jess, 2009).
Selective Homologation Routes
- A study conducted by Ahn, Temel, and Iglesia (2009) demonstrated the selective formation of 2,2,3-Trimethylbutane (triptane) from dimethyl ether at low temperatures on acid zeolites, emphasizing the selectivity of methylation at less-substituted carbons (Ahn, Temel, & Iglesia, 2009).
Acid Catalysis
- The study by White, Szanyi, and Henderson (2004) discussed the thermal surface chemistry of trimethyl acetic acid on a TiO2(110) surface, highlighting the deprotonation process and the formation of various products such as isobutene and carbon monoxide (White, Szanyi, & Henderson, 2004).
Catalytic Reactions
- Ren et al. (2012) investigated the alkylation of isobutane and butene using triflic acid/trifluoroethanol, achieving high selectivity of trimethylpentane (TMP) and high RON. The study highlighted the recyclability of the catalytic system (Ren, Zhao, Zhang, Cui, & Huang, 2012).
Environmental Chemistry
- Szmigielski et al. (2010) explored the acid effects in the formation of secondary organic aerosol and 2-methyltetrols from the photooxidation of isoprene in the presence of NOx. This study offers insights into atmospheric chemistry related to 2-methylbutanoic acid derivatives (Szmigielski, Vermeylen, Dommen, Metzger, Maenhaut, Baltensperger, & Claeys, 2010).
Properties
IUPAC Name |
(2S)-2,3,3-trimethylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427352 | |
Record name | (S)-2,3,3-Trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-31-5 | |
Record name | (S)-2,3,3-Trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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